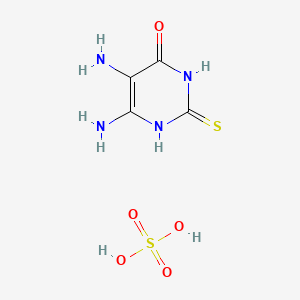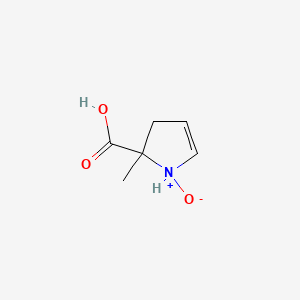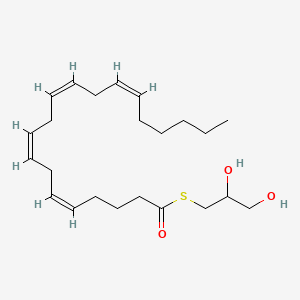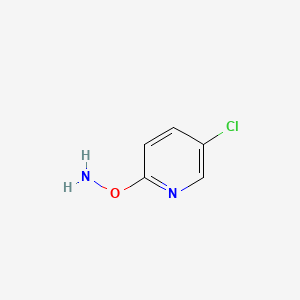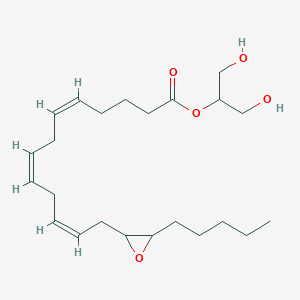
2-(14,15-Epoxyeicosatrienoyl) Glycerol
Overview
Description
2-(14,15-Epoxyeicosatrienoyl) Glycerol is a novel metabolite derived from the cytochrome P450 (CYP450) enzyme system. It is a potent mitogen for renal epithelial cells and has been identified as a significant player in various biological processes . This compound is a derivative of 2-arachidonoyl glycerol (2-AG), an endocannabinoid involved in numerous physiological functions .
Mechanism of Action
Target of Action
The primary target of 2-(14,15-Epoxyeicosatrienoyl) Glycerol is the metalloprotease ADAM17 . This enzyme plays a crucial role in the cleavage of membrane-bound transforming growth factor α (proTGF-α), which is a significant process in the compound’s mode of action .
Mode of Action
This compound activates ADAM17, which in turn cleaves proTGF-α . The cleavage of proTGF-α releases soluble TGF-α, a ligand that binds and activates the epidermal growth factor receptor (EGFR) . This activation initiates a signaling pathway that has significant effects on cellular processes .
Biochemical Pathways
The activation of ADAM17 by this compound leads to the release of soluble TGF-α . This soluble TGF-α binds and activates the EGFR, initiating the EGFR-ERK signaling pathway . This pathway plays a crucial role in various cellular processes, including cell proliferation .
Pharmacokinetics
It is known that the compound is a metabolite of 2-arachidonoyl glycerol (2-ag) in the kidney . 2-AG is hydrolyzed by the enzyme monoacylglycerol lipase, terminating its biological activity .
Result of Action
The activation of the EGFR-ERK signaling pathway by this compound results in increased DNA synthesis in renal epithelial cells . This leads to a doubling of cell proliferation rates, making the compound a potent mitogen for these cells .
Biochemical Analysis
Biochemical Properties
2-(14,15-Epoxyeicosatrienoyl) Glycerol interacts with various enzymes and proteins. It is a product of the metabolism of 2-Arachidonoyl glycerol (2-AG) by CYP450 enzymes in the kidney . It can increase DNA synthesis in LLCPKcl4 cells at concentrations as low as 100 nM and double cell proliferation rates at 1 µM .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by increasing DNA synthesis in renal epithelial cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It activates the metalloprotease ADAM17, which cleaves proTGF-α and releases TGF-α as a ligand that initiates the EGFR-ERK signaling pathway .
Metabolic Pathways
This compound is involved in the metabolic pathways of 2-Arachidonoyl glycerol (2-AG), a process mediated by CYP450 enzymes .
Preparation Methods
2-(14,15-Epoxyeicosatrienoyl) Glycerol is synthesized through the metabolism of 2-arachidonoyl glycerol by the CYP450 enzyme system . The reaction involves the epoxidation of arachidonic acid, resulting in the formation of epoxyeicosatrienoic acids (EETs), which are then esterified to glycerol . Industrial production methods typically involve the use of recombinant CYP450 enzymes to ensure high yield and purity .
Chemical Reactions Analysis
2-(14,15-Epoxyeicosatrienoyl) Glycerol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: The epoxide group can be substituted by nucleophiles under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . Major products formed from these reactions include hydroxylated and diol derivatives .
Scientific Research Applications
2-(14,15-Epoxyeicosatrienoyl) Glycerol has a wide range of scientific research applications:
Comparison with Similar Compounds
2-(14,15-Epoxyeicosatrienoyl) Glycerol is structurally related to other epoxyeicosatrienoic acids (EETs), such as:
2-(11,12-Epoxyeicosatrienoyl) Glycerol: Another CYP450 metabolite with similar biological activities.
14,15-Epoxyeicosatrienoic Acid: A precursor to this compound with distinct signaling mechanisms.
The uniqueness of this compound lies in its potent mitogenic activity and its ability to activate different metalloproteinases and release various EGFR ligands .
Properties
IUPAC Name |
1,3-dihydroxypropan-2-yl (5Z,8Z,11Z)-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O5/c1-2-3-12-15-21-22(28-21)16-13-10-8-6-4-5-7-9-11-14-17-23(26)27-20(18-24)19-25/h4,6-7,9-10,13,20-22,24-25H,2-3,5,8,11-12,14-19H2,1H3/b6-4-,9-7-,13-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMVKZXODWQHGJ-ILYOTBPNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)OC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1C(O1)C/C=C\C/C=C\C/C=C\CCCC(=O)OC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901118996 | |
| Record name | 2-Hydroxy-1-(hydroxymethyl)ethyl (5Z,8Z,11Z)-13-(3-pentyl-2-oxiranyl)-5,8,11-tridecatrienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901118996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-(14,15-Epoxyeicosatrienoyl) Glycerol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013651 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
848667-56-1 | |
| Record name | 2-Hydroxy-1-(hydroxymethyl)ethyl (5Z,8Z,11Z)-13-(3-pentyl-2-oxiranyl)-5,8,11-tridecatrienoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848667-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-1-(hydroxymethyl)ethyl (5Z,8Z,11Z)-13-(3-pentyl-2-oxiranyl)-5,8,11-tridecatrienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901118996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(14,15-Epoxyeicosatrienoyl) Glycerol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013651 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: How does 2-(14,15-Epoxyeicosatrienoyl) Glycerol exert its biological effects?
A1: this compound (2-14,15-EG) exhibits mitogenic activity in renal proximal tubule cells. This effect is mediated through the activation of the enzyme ADAM17, a member of the ADAM family of metalloproteinases. ADAM17 cleaves membrane-bound transforming growth factor alpha (proTGF-α), releasing soluble TGF-α. This soluble TGF-α then acts as a ligand, binding to and activating the epidermal growth factor receptor (EGFR), ultimately leading to cell proliferation.
Q2: What is the relationship between this compound and the endocannabinoid system?
A2: Research indicates that both 2-14,15-EG and its regioisomer, 2-(11,12-epoxyeicosatrienoyl)glycerol (2-11,12-EG), can activate both cannabinoid receptor subtypes, CB1 and CB2, with high affinity. This activation triggers biological responses in cells expressing these receptors and even in living organisms. Notably, the precursor molecules, arachidonic acid and epoxyeicosatrienoic acids, do not activate CB1 or CB2 receptors. This suggests a potential functional link between the cytochrome P450 enzyme system and the endocannabinoid system, with 2-14,15-EG and 2-11,12-EG acting as potential endocannabinoids.
Q3: Does the metabolic product of this compound, 14,15-Dihydroxyeicosatrienoic acid, have any biological activity?
A3: Yes, 14,15-Dihydroxyeicosatrienoic acid (14,15-DHET), formed from 14,15-Epoxyeicosatrienoic acid (14,15-EET) by soluble epoxide hydrolase (SEH), acts as an activator of peroxisome proliferator-activated receptor-alpha (PPARα). [2], [3], [4] Studies show 14,15-DHET significantly increases PPARα-mediated luciferase activity in a dose-dependent manner. [2], [3], [4] This activation of PPARα, a nuclear receptor involved in lipid metabolism and inflammation, suggests a potential role for 14,15-DHET in related physiological processes. [2], [3], [4]
Q4: How does the signaling mechanism of this compound differ from that of the structurally related 14,15-EET?
A4: While both 2-14,15-EG and 14,15-EET can stimulate cell proliferation via EGFR activation, they achieve this through different mechanisms. 2-14,15-EG activates ADAM17, which releases soluble TGF-α, ultimately leading to EGFR activation. In contrast, 14,15-EET activates ADAM9, another ADAM family member, leading to the release of soluble heparin-binding EGF-like growth factor. This highlights the specific activation profiles of these related lipid mediators, leading to distinct downstream signaling events despite sharing a common endpoint.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


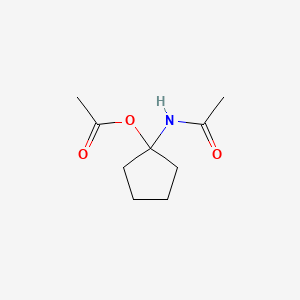


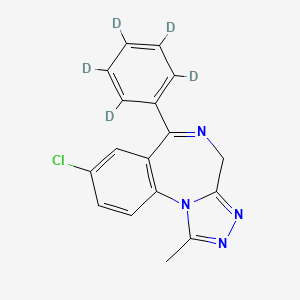
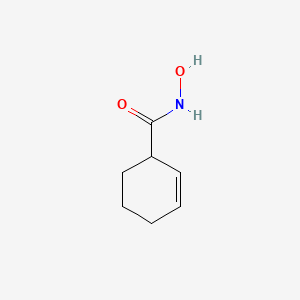
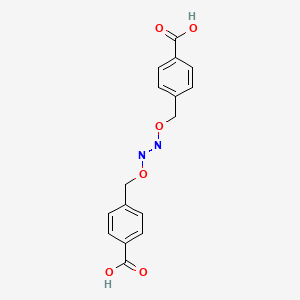
![2-[(2-Chloroisonicotinoyl)amino]butanoic acid](/img/structure/B571044.png)
